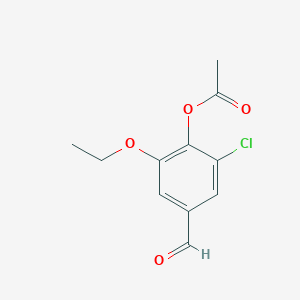

2-Chloro-6-ethoxy-4-formylphenyl acetate

Description

Overview of Phenolic Esters in Organic Chemistry Research

Phenolic esters, including phenyl acetates, are pivotal intermediates in organic synthesis. The ester group can serve as a protecting group for the phenolic hydroxyl function, which is crucial in multi-step synthetic sequences. This protection strategy prevents the acidic proton of the phenol (B47542) from interfering with subsequent reactions and can be readily removed under basic or acidic conditions to regenerate the phenol. Moreover, the electronic properties of the phenyl ring can be modulated by the acetate (B1210297) group, influencing its reactivity in various transformations.

Contextualization of Halogenated and Alkoxy-Substituted Aromatic Compounds in Advanced Synthesis

The presence of both a halogen (chloro group) and an alkoxy (ethoxy group) substituent on the aromatic ring of 2-Chloro-6-ethoxy-4-formylphenyl acetate imparts a unique reactivity profile. Halogenated aromatic compounds are versatile precursors in a multitude of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, which are fundamental for the construction of complex molecular architectures. The chloro substituent can act as a handle for the introduction of other functional groups.

Alkoxy groups, like the ethoxy group present in the target molecule, are strong electron-donating groups. They can influence the regioselectivity of electrophilic aromatic substitution reactions by activating the positions ortho and para to them. The steric bulk of the ethoxy group can also direct incoming reagents to specific sites on the ring. The combination of a halogen and an alkoxy group on the same aromatic ring provides a platform for sequential and site-selective modifications.

Importance of Formyl Groups in Aromatic Systems for Chemical Transformations

The formyl group (an aldehyde) is one of the most versatile functional groups in organic chemistry. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Aldehydes can be readily oxidized to carboxylic acids or reduced to alcohols. They also participate in a variety of named reactions, including the Wittig reaction for alkene synthesis, the Grignard reaction for the formation of secondary alcohols, and reductive amination for the synthesis of amines. In the context of this compound, the formyl group serves as a key reactive site for further molecular elaboration.

Rationale for Investigating this compound within Academic Frameworks

The specific arrangement of the chloro, ethoxy, formyl, and acetate groups on the phenyl ring of this compound makes it an intriguing subject for academic investigation, primarily due to the interplay of these functionalities.

Based on available data, this compound is primarily positioned as a commercially available building block for organic synthesis. pharmint.netsigmaaldrich.com Its multi-functional nature allows it to be a precursor in the synthesis of more complex molecules, potentially in the fields of medicinal chemistry and materials science. Organic building blocks are fundamental in the modular, bottom-up assembly of intricate molecular structures. The presence of orthogonal reactive sites—the formyl group for nucleophilic addition and the chloro group for cross-coupling—is a desirable feature in modern synthetic chemistry.

A comprehensive review of the scientific literature reveals a significant gap in dedicated research on this compound. While the individual functional groups and their roles in synthesis are well-documented, there are no prominent studies focusing on the synthesis, reactivity, or application of this specific compound. Its primary appearance is in the catalogs of chemical suppliers, which underscores its role as a starting material rather than a final target of extensive academic inquiry. This lack of specific research presents an opportunity for future investigations into the unique properties and potential applications of this multi-substituted aromatic compound.

Chemical Compound Data

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 634168-17-5 | pharmint.netsigmaaldrich.com |

| Linear Formula | C11H11ClO4 | sigmaaldrich.com |

| Molecular Weight | 242.66 g/mol | |

| InChI Key | JPTWDAWHCXCPHK-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6-ethoxy-4-formylphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTWDAWHCXCPHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351919 |

Source

|

| Record name | 2-chloro-6-ethoxy-4-formylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634168-17-5 |

Source

|

| Record name | 2-chloro-6-ethoxy-4-formylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Ethoxy 4 Formylphenyl Acetate

Reactivity of the Acetate (B1210297) Ester Moiety

The acetate ester group is a key reactive site, susceptible to nucleophilic attack at the carbonyl carbon. Its reactivity is modulated by the electronic effects of the chloro, ethoxy, and formyl substituents on the aromatic ring.

Hydrolysis Pathways and Kinetics of Substituted Phenyl Esters

The hydrolysis of phenyl esters, including 2-Chloro-6-ethoxy-4-formylphenyl acetate, can proceed under both acidic and basic conditions to yield a carboxylic acid and an alcohol. wikipedia.org

Acid-Catalyzed Hydrolysis: In an acidic medium, the hydrolysis is a reversible process, representing the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. ucalgary.cajk-sci.com A weak nucleophile, such as water, can then attack the activated carbonyl group, leading to the formation of a tetrahedral intermediate. chemistrysteps.comucalgary.ca Subsequent proton transfer and elimination of the phenol (B47542) yield the carboxylic acid.

The kinetics of hydrolysis for substituted phenyl esters are significantly affected by the electronic nature of the substituents on the phenyl ring.

Table 1: General Effect of Substituents on the Rate of Base-Catalyzed Phenyl Ester Hydrolysis

| Substituent Type | Position on Ring | Electronic Effect | Effect on Hydrolysis Rate |

| Electron-Withdrawing (e.g., -Cl, -CHO) | Ortho, Para | Increases electrophilicity of carbonyl carbon | Increases |

| Electron-Donating (e.g., -OC2H5) | Ortho, Para | Decreases electrophilicity of carbonyl carbon | Decreases |

This table provides a generalized summary based on established principles of organic chemistry.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.org For this compound, transesterification would involve reacting it with an alcohol (e.g., methanol (B129727) or ethanol) to produce a new ester (e.g., methyl acetate or ethyl acetate) and 2-chloro-6-ethoxy-4-formylphenol.

Base-Catalyzed Transesterification: An alkoxide ion from the new alcohol acts as a nucleophile, attacking the ester's carbonyl carbon. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The carbonyl group is first protonated by the acid catalyst, making it more susceptible to attack by the incoming alcohol. masterorganicchemistry.com

The reaction is an equilibrium process, which can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products as it forms. wikipedia.orgmasterorganicchemistry.com Various catalysts, including Lewis acids, bases, and N-heterocyclic carbenes, can promote this transformation. researchgate.net

Nucleophilic Acyl Substitution Mechanisms

The hydrolysis and transesterification of the acetate ester are classic examples of nucleophilic acyl substitution. This reaction class proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comvanderbilt.edu

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and results in the formation of a tetrahedral intermediate where the carbon atom is sp³ hybridized. vanderbilt.edubyjus.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses. The C=O double bond is reformed, and the phenoxide group (a relatively good leaving group) is expelled. ucalgary.ca

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides. vanderbilt.eduuomustansiriyah.edu.iq Esters are less reactive than acid chlorides and anhydrides. vanderbilt.eduuomustansiriyah.edu.iq The reaction can be catalyzed by acid, which protonates the carbonyl group to make it more electrophilic, or by base, which deprotonates the nucleophile to make it more reactive. byjus.com

Transformations of the Formyl Group

The formyl group (-CHO) is an aldehyde functionality attached to the aromatic ring. It is susceptible to both oxidation and reduction, providing pathways to synthesize other important functional groups.

Oxidation Reactions to Carboxylic Acids

The formyl group of this compound can be readily oxidized to a carboxylic acid group, yielding 3-chloro-5-ethoxy-4-(acetyloxy)benzoic acid. Aromatic aldehydes are generally easy to oxidize, and various reagents can accomplish this transformation. numberanalytics.comchemguide.co.uk

Common oxidizing agents include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that effectively converts aromatic aldehydes to carboxylic acids. numberanalytics.comncert.nic.in

Chromic acid (H₂CrO₄) or Jones Reagent (CrO₃ in aqueous acid): These are also powerful oxidizing agents used for this purpose. libretexts.orgrsc.org

Hydrogen Peroxide (H₂O₂): Can be used, often in basic or acidic media, for a greener oxidation process. researchgate.netmdpi.com

Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes. chemguide.co.ukrsc.org

The choice of reagent can depend on the presence of other sensitive functional groups in the molecule. jk-sci.com

Table 2: Common Reagents for the Oxidation of Aromatic Aldehydes

| Reagent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic or acidic, heat | Carboxylic Acid |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Room temperature | Carboxylic Acid |

| Hydrogen Peroxide (H₂O₂) | Basic or acidic solution | Carboxylic Acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Alkaline, gentle warming | Carboxylic Acid Salt |

| Sodium Perborate (NaBO₃) | Acetic acid | Carboxylic Acid |

This table summarizes common laboratory methods for the oxidation of aromatic aldehydes. organic-chemistry.org

Reduction Reactions to Alcohols and Amines

The formyl group can be reduced to a primary alcohol or converted into an amine through reductive amination.

Reduction to Alcohols: The aldehyde group can be reduced to a primary alcohol (a hydroxymethyl group), which would yield 2-chloro-6-ethoxy-4-(hydroxymethyl)phenyl acetate. This is a common transformation achieved with various reducing agents. ncert.nic.in

Sodium Borohydride (NaBH₄): A mild and selective reducing agent that readily reduces aldehydes to primary alcohols. numberanalytics.comncert.nic.in It is often the reagent of choice due to its compatibility with many other functional groups, including esters.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that also reduces aldehydes to primary alcohols. numberanalytics.comncert.nic.in However, it would also reduce the ester moiety in the molecule. masterorganicchemistry.com

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) can also be used for this reduction. ncert.nic.inpearson.com

Reductive Amination to Amines: Reductive amination is a versatile method to convert aldehydes into primary, secondary, or tertiary amines. wikipedia.orgscienceinfo.com The process involves two main steps:

Imine Formation: The aldehyde reacts with ammonia, a primary amine, or a secondary amine to form an imine (Schiff base) intermediate. pearson.comscienceinfo.com

Reduction: The imine is then reduced to the corresponding amine. wikipedia.org

Specific reducing agents are often used that are selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). scienceinfo.commasterorganicchemistry.comharvard.edu This allows the reaction to be performed in one pot. wikipedia.org Reacting this compound with an amine in the presence of a suitable reducing agent would yield the corresponding aminomethyl derivative.

Table 3: Common Reagents for the Reduction and Reductive Amination of Aromatic Aldehydes

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Reduction | H₂ / Pd, Pt, or Ni | Primary Alcohol (-CH₂OH) |

| Reductive Amination | Amine (R-NH₂) + NaBH₃CN or NaBH(OAc)₃ | Amine (-CH₂-NHR) |

This table summarizes common laboratory methods for the reduction and reductive amination of aromatic aldehydes.

Aldol (B89426) Condensations and Knoevenagel Reactions

The aldehyde functional group in this compound is a prime site for carbon-carbon bond formation through reactions like the Aldol and Knoevenagel condensations. In a potential Knoevenagel condensation, the aldehyde would react with an active methylene (B1212753) compound, such as malononitrile (B47326) or a malonic ester, in the presence of a basic catalyst. This would be expected to yield a substituted cinnamic acid derivative or a related conjugated system. The reaction is anticipated to proceed via the initial formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration would lead to the final α,β-unsaturated product. However, specific experimental conditions, catalysts, and yields for this reaction with this compound are not reported in the available scientific literature.

Wittig and Horner-Wadsworth-Emmons Reactions

The transformation of the formyl group into an alkene is theoretically achievable via the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. The Wittig reaction would involve the reaction of the aldehyde with a phosphorus ylide. The HWE reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and often provides better stereoselectivity, typically favoring the formation of the (E)-alkene. While the general mechanisms of these reactions are well-established, their application to this compound, including the specific phosphonium (B103445) salts or phosphonate esters required, reaction conditions, and the stereochemical outcome of the resulting alkene, remains undocumented.

Carbonyl Addition Reactions with Various Nucleophiles

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by a wide array of nucleophiles. This would include organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li), leading to the formation of secondary alcohols. Other potential nucleophiles could be cyanide ions (to form cyanohydrins) or hydride reagents (to reduce the aldehyde to a primary alcohol). The reactivity in these additions would be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the chloro and acetate groups, combined with the electron-donating ethoxy group, would modulate the electrophilicity of the carbonyl carbon. Despite these predictions, specific studies detailing the outcomes of such nucleophilic additions to this compound are absent from the literature.

Reactivity of the Chlorinated Aromatic Ring

The substituted benzene (B151609) ring of this compound presents multiple avenues for further functionalization, though experimental data is lacking.

Electrophilic Aromatic Substitution Studies

The existing substituents on the aromatic ring would direct any further electrophilic aromatic substitution. The ethoxy and acetate groups are ortho, para-directing, while the chloro group is also an ortho, para-director, albeit a deactivating one. The formyl group is a meta-directing deactivator. The interplay of these directing effects would determine the position of any incoming electrophile. However, no studies on reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation on this specific substrate have been published.

Nucleophilic Aromatic Substitution Potential

The presence of a chlorine atom on the aromatic ring, activated by the electron-withdrawing formyl group, suggests the potential for nucleophilic aromatic substitution (SNA_r). In such a reaction, a strong nucleophile could displace the chloride. The success of this reaction would be highly dependent on the reaction conditions and the strength of the nucleophile. To date, there are no reports of such reactions being performed on this compound.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) involving Halogenated Arenes

The chloro-substituent on the aromatic ring serves as a potential handle for transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be envisioned, where the aryl chloride is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. Similarly, a Heck reaction could potentially couple the aryl chloride with an alkene. These reactions are powerful tools in organic synthesis, yet their application to this compound has not been explored in the scientific literature.

Intermolecular and Intramamolecular Reaction Dynamics

The reactivity of this compound is governed by the interplay of its three key functional moieties: the phenyl acetate group, the chloro and ethoxy substituents on the aromatic ring, and the formyl (aldehyde) group. The primary sites for chemical reactions are the electrophilic carbon of the acetate ester, the electrophilic carbon of the formyl group, and the aromatic ring itself.

Intermolecular reactions would typically involve nucleophilic attack at either the ester or aldehyde carbonyl carbon. For instance, hydrolysis of the acetate ester would yield 2-Chloro-6-ethoxy-4-formylphenol. stanford.edu The formyl group can undergo nucleophilic addition reactions, such as the formation of an acetal (B89532) in the presence of an alcohol and acid catalyst.

Intramolecularly, the ortho positioning of the chloro and ethoxy groups relative to the acetate functionality can introduce steric and electronic effects that modulate reactivity. While direct intramolecular cyclization reactions are not immediately obvious for this specific arrangement, the potential for through-space interactions influencing the conformation and reactivity of the side chains exists. For instance, intramolecular hydrogen bonding is a known factor in the stability and reactivity of ortho-substituted phenols, which could be formed upon hydrolysis of the acetate. researchgate.net

Solvent Effects on Reaction Mechanisms

The choice of solvent is expected to have a profound impact on the rates and mechanisms of reactions involving this compound. nih.govnih.gov Solvent polarity, proticity (the ability to donate hydrogen bonds), and coordinating ability will influence the stability of the ground state, transition states, and any charged intermediates.

For a typical nucleophilic acyl substitution reaction, such as the hydrolysis of the acetate ester, the mechanism involves the formation of a tetrahedral intermediate. The effect of the solvent will depend on the nature of the nucleophile and the charge development in the transition state.

Polar Protic Solvents (e.g., water, ethanol): These solvents are effective at solvating both anions and cations. In the case of hydrolysis with a neutral nucleophile like water, the transition state is more polar than the reactants, and polar protic solvents would be expected to stabilize this transition state, thus accelerating the reaction. viu.ca However, if the nucleophile is an anion (e.g., hydroxide (B78521) in basic hydrolysis), a protic solvent can form a solvent shell around the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and potentially slow the reaction.

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents possess dipoles that can stabilize charged species but lack the ability to donate hydrogen bonds. They are particularly effective at solvating cations, while leaving anions relatively "bare" and highly reactive. For reactions involving anionic nucleophiles, a switch to a polar aprotic solvent often leads to a significant rate enhancement.

Nonpolar Solvents (e.g., hexane, toluene): Reactions involving charged species or polar transition states are generally disfavored in nonpolar solvents due to the lack of stabilizing solvent-solute interactions.

The following interactive table illustrates the expected qualitative effect of different solvent types on the rate of a hypothetical nucleophilic substitution reaction on the acetate group of this compound.

| Solvent Type | Nucleophile | Expected Effect on Reaction Rate | Rationale |

| Polar Protic | Neutral (e.g., H₂O) | Acceleration | Stabilization of the polar transition state. |

| Polar Protic | Anionic (e.g., OH⁻) | Deceleration | Stabilization of the anionic nucleophile, reducing its reactivity. |

| Polar Aprotic | Anionic (e.g., OH⁻) | Strong Acceleration | Minimal solvation of the "bare" anionic nucleophile, increasing its reactivity. |

| Nonpolar | Any | Strong Deceleration | Poor solvation of polar transition states and any charged intermediates. |

Substituent Effects on Reactivity (Hammett Analysis)

The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to assess the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgresearchgate.net The equation relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). The σ value is a measure of the electronic effect of a substituent, while ρ reflects the sensitivity of the reaction to these effects.

For this compound, the reactivity of the acetate group is influenced by the combined electronic effects of the chloro, ethoxy, and formyl substituents on the phenyl ring. A theoretical Hammett analysis can be constructed by considering the individual substituent constants.

The Hammett sigma (σ) constants for the relevant substituents are compiled in the table below. It is important to note that for the ortho-chloro substituent, a simple Hammett analysis is often not applicable due to the confounding influence of steric effects. However, for the purpose of a theoretical electronic analysis, its inductive and resonance parameters are considered. The ethoxy group is at a meta position relative to the point of attachment of the reacting acetate group's oxygen, and the formyl group is at the para position.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Chloro | ortho | σₚ = +0.23 | Inductively withdrawing, weakly resonance donating |

| Ethoxy | meta | σₘ = +0.12 | Inductively withdrawing, resonance donating (less influential from meta) |

| Formyl | para | σₚ = +0.42 | Strongly inductively and resonance withdrawing |

The positive σ values for all substituents indicate that they are electron-withdrawing relative to hydrogen. The para-formyl group is the most strongly electron-withdrawing, followed by the ortho-chloro and then the meta-ethoxy group. The cumulative effect of these substituents will be to withdraw electron density from the phenyl ring and, consequently, from the acetate's oxygen atom. This will make the acetate a better leaving group and the carbonyl carbon more electrophilic.

For a reaction like the hydrolysis of the phenyl acetate, a build-up of negative charge occurs in the transition state leading to the tetrahedral intermediate. Electron-withdrawing groups stabilize this developing negative charge, thereby increasing the reaction rate. Therefore, it is predicted that this compound will undergo hydrolysis more rapidly than unsubstituted phenyl acetate.

A hypothetical Hammett plot for the hydrolysis of a series of substituted phenyl acetates would be expected to show a positive ρ value, indicating that the reaction is accelerated by electron-withdrawing substituents. The position of this compound on such a plot would be dictated by the sum of the σ constants of its substituents, though a simple additive model may be an oversimplification due to potential interactions and steric effects.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete structural picture can be assembled.

One-dimensional NMR provides fundamental information about the number and type of protons and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of 2-Chloro-6-ethoxy-4-formylphenyl acetate (B1210297) would exhibit distinct signals for each type of proton. The aldehydic proton (CHO) is expected to appear at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring will likely appear as two distinct signals, influenced by the surrounding chloro, ethoxy, and acetate groups. The ethoxy group will show a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. The acetate methyl protons will present as a sharp singlet, typically around 2.1-2.3 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and would appear far downfield, generally between 190-200 ppm. The carbonyl carbon of the acetate group will also be downfield, but at a slightly lower chemical shift than the aldehyde, typically around 168-172 ppm. The aromatic carbons will have a range of chemical shifts determined by the electronic effects of the substituents. The carbon bearing the chloro group will be shifted downfield, while the carbon attached to the oxygen of the ethoxy group will be significantly deshielded. The carbons of the ethoxy and acetate groups will appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 10.5 (s) | 190 - 200 |

| Aromatic-H | 7.0 - 8.0 (m) | 120 - 150 |

| Ethoxy (-OCH₂CH₃) | 4.0 - 4.3 (q) | 64 - 66 |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 (t) | 14 - 16 |

| Acetate (-COCH₃) | 2.1 - 2.3 (s) | 168 - 172 (C=O), 20 - 22 (CH₃) |

The predicted values are based on typical chemical shift ranges for similar functional groups.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR and for determining the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methylene and methyl protons of the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) couplings between protons and carbons. It would be instrumental in establishing the connectivity between the aromatic protons and the surrounding functional groups, such as the correlation between the aldehydic proton and the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the ethoxy and acetate groups relative to the benzene ring.

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR can provide insights into the specific conformation adopted in the crystalline state. This can be valuable for understanding intermolecular interactions and packing forces within the crystal lattice. For 2-Chloro-6-ethoxy-4-formylphenyl acetate, solid-state NMR could reveal details about the planarity of the molecule and the orientation of the substituents.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in the IR spectrum. pg.edu.pl For this compound, two distinct carbonyl stretching bands are expected: one for the aldehyde and one for the acetate group. The position of these bands is sensitive to the electronic environment. optica.org The aldehyde carbonyl, being part of a conjugated system with the aromatic ring, is expected to absorb at a lower frequency (around 1690-1710 cm⁻¹) compared to a simple aliphatic aldehyde. orgchemboulder.com The acetate carbonyl will likely appear at a higher frequency (around 1760-1780 cm⁻¹).

Beyond the carbonyl stretches, other functional groups have characteristic vibrational frequencies.

Ethoxy Group: This group will exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region and a strong C-O stretching band around 1200-1250 cm⁻¹.

Chloro Group: The C-Cl stretching vibration typically appears in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹, and can be difficult to assign definitively without comparative analysis.

Formyl Group: In addition to the C=O stretch, the aldehyde C-H stretch gives rise to two characteristic, albeit weaker, bands around 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.com

Predicted IR and Raman Active Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

| Aldehyde (-CHO) | C=O Stretch | 1690 - 1710 | Strong |

| Aldehyde (-CHO) | C-H Stretch | 2720, 2820 | Medium |

| Acetate (-OCOCH₃) | C=O Stretch | 1760 - 1780 | Strong |

| Ethoxy (-OCH₂CH₃) | C-O Stretch | 1200 - 1250 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Strong |

| Chloro (-Cl) | C-Cl Stretch | 600 - 800 | Medium |

The combination of these advanced spectroscopic techniques provides a comprehensive and unambiguous structural elucidation of this compound, offering deep insights into its molecular architecture and the interplay of its functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Information regarding the mass spectrometric analysis of this compound is not available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Calculation

No published data on the high-resolution mass spectrometry of this compound could be located. This analysis would be essential for experimentally confirming its elemental composition by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

There are no available tandem mass spectrometry studies for this compound. Such experiments would be crucial for determining the compound's fragmentation pathways, which in turn would help to confirm the connectivity of its atoms and structural subgroups.

X-ray Crystallography for Solid-State Structure Determination

A search for crystallographic data for this compound in crystallographic databases and the broader scientific literature yielded no results. This indicates that the single-crystal X-ray diffraction analysis required to determine its solid-state structure has likely not been performed or, if it has, the results have not been made public.

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

Without X-ray crystallography data, the precise bond lengths, bond angles, and torsion angles for this compound remain undetermined.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for predicting the molecular and electronic properties of "2-Chloro-6-ethoxy-4-formylphenyl acetate" with high accuracy. These methods allow for a detailed examination of the molecule's structure at the atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved by optimizing the geometry to find the lowest energy conformation. For "2-Chloro-6-ethoxy-4-formylphenyl acetate (B1210297)," DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles.

The optimization process systematically adjusts the atomic coordinates to minimize the total electronic energy of the molecule. The resulting geometry corresponds to a stationary point on the potential energy surface. Frequency calculations are then typically performed to confirm that this structure is a true minimum, characterized by the absence of imaginary frequencies. For a related compound, ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, a DFT study at the B3LYP/6-311+G(d,p) level was used to optimize the geometry and calculate the electrostatic potential surface. nih.gov Similarly, for another related molecule, the optimized geometry was obtained at the CAM-B3LYP/6-311G(d,p) level of theory. researchgate.net These studies demonstrate the utility of DFT in obtaining reliable molecular structures.

An illustrative data table for the kinds of parameters obtained from DFT geometry optimization for a molecule like "this compound" is presented below, based on typical values for similar organic molecules.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (formyl) | ~1.21 Å |

| C-Cl | ~1.74 Å | |

| C-O (ethoxy) | ~1.36 Å | |

| C-O (acetate) | ~1.41 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| O-C-C (ethoxy) | ~115° | |

| C-O-C (acetate) | ~118° | |

| Dihedral Angle | Phenyl-Formyl | ~0-20° |

| Phenyl-Ethoxy | ~0-30° | |

| Phenyl-Acetate | ~60-90° |

This table is illustrative and presents expected values for "this compound" based on computational studies of analogous molecules. Specific experimental or calculated data for the title compound is not available in the cited literature.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate description of the electronic structure of a molecule. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to obtain precise electronic energies and wavefunctions. These calculations are crucial for understanding the distribution of electrons within "this compound" and for deriving properties like ionization potential and electron affinity.

The electronic structure of anions, which is relevant to the reactivity of many organic molecules, can be particularly challenging to calculate and often requires these high-level theoretical approaches. rsc.org For instance, a study on phenyl benzoate (B1203000) utilized MP2 and DFT methods with various basis sets to calculate its molecular structure and spectroscopic properties, showing good agreement with experimental data when diffuse functions were included in the basis set. koreascience.kr Such studies underscore the importance of selecting appropriate ab initio methods and basis sets to achieve high accuracy.

Conformational Analysis and Potential Energy Surfaces

The flexibility of "this compound" arises from the rotation around its single bonds, leading to various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

Rotational Barriers and Stable Conformations

The rotation around the bonds connecting the ethoxy, formyl, and acetate groups to the phenyl ring is associated with specific energy barriers. These rotational barriers determine the rate of interconversion between different conformers at a given temperature. Computational methods can map the potential energy surface by systematically changing the dihedral angles of these rotating groups.

For example, a study on phenyl acetate revealed a V3 barrier to methyl internal rotation of approximately 136 cm⁻¹ and a skeletal torsion barrier of about 68 cm⁻¹. acs.org Another study on ortho-substituted amides showed that steric repulsion from ortho-substituents dramatically increases the rotational barriers around the C-C(O) bond. nih.gov In "this compound," the presence of the ortho-chloro and ethoxy groups is expected to significantly influence the rotational barriers of the formyl and acetate groups, leading to distinct stable conformations. The most stable conformer would be the one that minimizes steric hindrance and optimizes electronic interactions.

Influence of Substituents on Conformational Preferences

The substituents on the phenyl ring—chloro, ethoxy, and formyl groups—play a critical role in determining the conformational preferences of the acetate group. The electronic nature (electron-donating or electron-withdrawing) and the steric bulk of these substituents dictate the most stable orientation of the acetate moiety.

Studies on substituted phenylacetaldehydes have shown that the conformational equilibrium is influenced by the nature of the substituents. researchgate.net In disubstituted cyclohexanes, both steric and electronic effects of the substituents must be considered to determine the favored conformation. For "this compound," the electron-withdrawing chloro and formyl groups, along with the electron-donating ethoxy group, will create a complex interplay of electronic and steric effects that govern the molecule's preferred shape.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions can be correlated with experimental spectra to confirm the molecular structure and assign spectral features.

The prediction of NMR chemical shifts using DFT calculations has become a standard method for structural elucidation. nih.gov Similarly, calculated IR and UV-Vis spectra can provide a detailed understanding of the vibrational and electronic transitions within the molecule. For instance, IR studies on substituted benzaldehydes have shown excellent correlations between the carbonyl stretching frequency and substituent constants. The UV absorption spectrum of benzaldehyde (B42025) shows a maximum wavelength (λmax) around 248 nm, which is attributed to the π → π* transition.

For "this compound," theoretical calculations would predict the characteristic vibrational frequencies for the formyl C=O stretch, the acetate C=O stretch, and the C-Cl stretch in the IR spectrum. Similarly, the electronic transitions responsible for its UV-Vis absorption could be calculated. A comparison of these predicted spectra with experimental data would provide strong evidence for the molecule's structure and conformation.

Below is an illustrative table of predicted versus experimental spectroscopic data for a related class of compounds, highlighting the expected correlation.

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| ¹H NMR (formyl proton) | ~9.8 ppm | ~9.9 ppm |

| ¹³C NMR (formyl carbon) | ~190 ppm | ~192 ppm |

| IR (C=O formyl stretch) | ~1705 cm⁻¹ | ~1700 cm⁻¹ |

| IR (C=O acetate stretch) | ~1760 cm⁻¹ | ~1765 cm⁻¹ |

| UV-Vis (λmax) | ~260 nm | ~265 nm |

This table is illustrative and presents expected values for "this compound" based on computational and experimental data for analogous molecules. Specific data for the title compound is not available in the cited literature.

NMR Chemical Shift Prediction (e.g., GIAO-DFT)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial application of computational chemistry in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a robust approach for calculating the isotropic magnetic shielding tensors of nuclei, from which the chemical shifts can be derived. researchgate.net

To predict the ¹H and ¹³C NMR spectra of this compound, the first step is to obtain an accurate equilibrium geometry of the molecule, often optimized with a reliable DFT functional and basis set. researchgate.net Subsequently, the GIAO-DFT calculation is performed on this optimized structure to compute the absolute shieldings. These are then converted to chemical shifts by referencing them to the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). These predicted chemical shifts can be invaluable in assigning the signals in an experimental NMR spectrum to the correct nuclei within the molecule.

Table 2: Representative Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

| C=O (Formyl) | Aldehyde | ~190-195 |

| C=O (Acetate) | Ester | ~168-172 |

| Aromatic C-Cl | Substituted Benzene (B151609) Ring | ~130-135 |

| Aromatic C-O | Substituted Benzene Ring | ~155-160 |

| Aromatic C-CHO | Substituted Benzene Ring | ~135-140 |

| O-CH₂ (Ethoxy) | Ethyl Group | ~65-70 |

| CH₃ (Ethoxy) | Ethyl Group | ~14-18 |

| CH₃ (Acetate) | Acetyl Group | ~20-25 |

Note: These are illustrative values. Actual predicted shifts would depend on the specific level of theory and solvent model used.

UV-Vis Absorption Maxima Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This technique allows for the prediction and interpretation of the electronic transitions occurring within a molecule upon absorption of UV or visible light.

For this compound, a TD-DFT calculation would be performed on the ground-state optimized geometry. The calculation provides a list of vertical excitation energies, the corresponding wavelengths, and the oscillator strengths of these transitions. The transitions with the highest oscillator strengths are expected to be the most prominent in the experimental spectrum. This analysis can reveal the nature of the electronic transitions, such as n → π* or π → π* transitions, and how the different substituents on the benzene ring influence the absorption properties.

Reactivity and Reaction Mechanism Studies using Computational Methods

Computational methods are instrumental in exploring the reactivity of molecules and elucidating reaction mechanisms. These studies can provide insights into the kinetic and thermodynamic aspects of chemical transformations.

Transition State Characterization and Activation Energy Calculation

To study a chemical reaction involving this compound, computational methods can be used to locate the transition state (TS) structure connecting the reactants and products. A transition state is a first-order saddle point on the potential energy surface. Its structure can be optimized using various algorithms, and its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the structures of the reactants and the transition state have been optimized and their energies calculated, the activation energy (E_a) for the reaction can be determined as the energy difference between the transition state and the reactants. This provides a quantitative measure of the kinetic barrier of the reaction, indicating how fast the reaction is likely to proceed. For substituted benzaldehydes, for instance, the rotational barrier of the formyl group can be studied by locating the transition state for this process. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal how the electron-withdrawing (chloro, formyl) and electron-donating (ethoxy) substituents modulate the energies of the frontier orbitals and thus influence the molecule's reactivity towards nucleophiles and electrophiles.

Table 3: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These energy ranges are typical for similar aromatic compounds and serve as an illustration.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals.

For this compound, NBO analysis can be used to quantify various aspects of its electronic structure. It can reveal the extent of hyperconjugation, which involves the delocalization of electron density from filled bonding or lone pair orbitals to empty antibonding orbitals. For example, it can show the interaction between the lone pairs on the oxygen atoms of the ethoxy and acetate groups with the π* orbitals of the aromatic ring. This analysis also provides information about the polarization of bonds and the natural atomic charges, which are crucial for understanding intermolecular interactions, such as hydrogen bonding, that the molecule might participate in.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP or ESP) surface is a key computational tool used to predict the reactive behavior of a molecule. It is a visual representation of the total electrostatic potential mapped onto the molecule's electron density surface. This analysis allows for the identification of electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

In an MEP map, different colors signify varying levels of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue denotes areas of low electron density (positive potential), indicating sites prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or near-zero potential.

For a molecule like this compound, an MEP analysis would highlight specific reactive sites:

Electrophilic Sites: The most positive potential (blue region) is expected to be located around the hydrogen of the formyl group (-CHO) and, to a lesser extent, the hydrogens on the aromatic ring. mdpi.comsciforum.net The carbonyl carbon of the formyl group also represents a significant electrophilic center.

Nucleophilic Sites: The most negative potential (red region) would be concentrated around the oxygen atoms of the carbonyl groups (both in the formyl and acetate moieties) and the ethoxy group. researchgate.netmdpi.com These sites are the most likely points for an initial attack by an electrophile.

The presence of electron-withdrawing groups (chlorine, formyl, acetate) and an electron-donating group (ethoxy) creates a complex and nuanced electrostatic potential map. The chlorine atom, while electronegative, can also influence the delocalization of charge within the aromatic ring. The interplay of these substituents dictates the precise locations and intensities of the positive and negative potentials, thereby governing the molecule's regioselectivity in chemical reactions. For instance, in studies of similar aromatic aldehydes, the carbonyl oxygen and hydroxyl groups are consistently identified as centers of high electron density. mdpi.comsciforum.net

Table 1: Illustrative Global Reactivity Descriptors for an Analogous Aromatic Aldehyde (4-Hydroxybenzaldehyde)

This table, derived from studies on a related compound, illustrates the types of quantum chemical descriptors used to quantify reactivity. These values are calculated to predict the stability and reactivity of a molecule. mdpi.com

| Parameter | Value |

| HOMO Energy | -6.99 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Energy Gap (η) | 5.01 eV |

| Chemical Potential (μ) | -4.48 eV |

| Global Hardness (η) | 2.50 eV |

| Electrophilicity Index (ω) | 4.02 eV |

| Data sourced from a DFT study on 4-hydroxybenzaldehyde (B117250) to illustrate the concept. mdpi.com |

Solvation Models and Their Impact on Theoretical Predictions

Chemical reactions are most often conducted in a solvent, which can significantly influence reaction rates and equilibria. Computational chemistry accounts for these effects using solvation models. These models are essential for bridging the gap between gas-phase theoretical calculations and real-world solution-phase chemistry. chemrxiv.orgosti.gov The choice of solvation model can have a substantial impact on the accuracy of theoretical predictions, including reaction energy barriers and solvation free energies. acs.org

Implicit solvation models, also known as continuum models, are a popular and computationally efficient choice. osti.gov They treat the solvent not as individual molecules but as a continuous medium with a defined dielectric constant (ε). The solute molecule is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interaction between the solute and the polarized medium. q-chem.com

Several implicit solvation models are widely used, each with different approaches to defining the solute cavity and calculating the interaction energy:

Polarizable Continuum Model (PCM): This is a broad class of models where the solute cavity is constructed from a series of interlocking spheres. q-chem.com There are several variations, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM). youtube.com C-PCM is often used for solvents with high dielectric constants, like water. youtube.com

COSMO (COnductor-like Screening MOdel): This model simplifies the electrostatic problem by treating the solvent as a conductor (ε = ∞), which is then scaled to match the dielectric constant of the actual solvent. github.io

SMD (Solvation Model based on Density): The SMD model is considered a "universal" solvation model, applicable to any solvent for which key descriptors are known. github.io It calculates the solvation free energy by adding terms related to the bulk-electrostatic contribution and the cavity-dispersion-solvent-structure (CDS) to the gas-phase energy. acs.orggithub.io

The impact of these models is significant. For instance, in predicting aqueous oxidation potentials of organic compounds, the choice of implicit solvent model can lead to mean unsigned errors ranging from 0.27 to 0.50 V. acs.org The SMD model has often been shown to provide a high level of accuracy across a broad range of solvents. acs.org For charged species (ions), the errors in predicted solvation energies are generally larger than for neutral molecules across most continuum models. youtube.com

Table 2: Comparison of Mean Unsigned Errors (MUE) for Predicted Aqueous Solvation Free Energies by Different Models

This table demonstrates the performance of various solvation models compared to experimental data for a set of neutral organic molecules. It highlights how model selection influences predictive accuracy.

| Model | MUE (kcal/mol) |

| SM8 | 0.61 |

| SMD | 0.56 |

| C-PCM | 2.50 |

| IEF-PCM | 2.50 |

| COSMO-RS | 0.44 |

| Data adapted from a comparative study on solvation models to illustrate performance differences. acs.org |

For theoretical predictions involving this compound, such as modeling a reaction pathway in a solvent like ethanol (B145695) or dimethyl sulfoxide, selecting an appropriate solvation model like SMD or a variant of PCM would be crucial. The model would account for how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby yielding more realistic and accurate energy profiles and reaction kinetics.

Derivatization Strategies and Structure Property Relationship Studies

Synthesis of Novel Derivatives of 2-Chloro-6-ethoxy-4-formylphenyl Acetate (B1210297)

The chemical architecture of 2-chloro-6-ethoxy-4-formylphenyl acetate offers three primary handles for modification: the aldehyde, the ester, and the aromatic core. Each of these sites can be selectively functionalized to generate a library of new compounds with diverse properties.

The carbonyl group of the formyl moiety is a prime site for nucleophilic addition and condensation reactions, providing a straightforward route to a variety of derivatives.

Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a weak base, such as sodium acetate or pyridine (B92270), yields the corresponding oxime. quora.comdoubtnut.com This reaction proceeds through the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration. quora.com The resulting oximes can exist as a mixture of E and Z geometric isomers. quora.com

Hydrazone Formation: Similarly, condensation with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords the corresponding hydrazones. quora.comsinoshiny.com These reactions are typically carried out in a protic solvent like ethanol (B145695). sinoshiny.com The resulting hydrazones are often crystalline solids and serve as valuable intermediates for the synthesis of heterocyclic compounds. researchgate.net The general reaction for the formation of hydrazones involves the elimination of a water molecule from the aldehyde and hydrazine. quora.com

A representative scheme for these modifications is shown below:

Scheme 1: Derivatization of the formyl group of this compound.

| Reagent | Product Type |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (NH₂NH₂) | Hydrazone |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone |

The acetate group can be modified primarily through hydrolysis followed by re-esterification or conversion to other functional groups.

Hydrolysis: Alkaline or acidic hydrolysis of the acetate ester reveals the free phenol (B47542), 3-chloro-5-ethoxy-4-hydroxybenzaldehyde. This phenolic hydroxyl group is a versatile handle for further derivatization.

Re-esterification and Etherification: The resulting phenol can be re-esterified with a variety of acyl chlorides or carboxylic anhydrides to introduce different ester functionalities, thereby modulating properties such as lipophilicity and steric bulk. Furthermore, Williamson ether synthesis can be employed to introduce a wide array of alkyl or aryl groups at the phenolic position. A related compound, 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid, highlights the feasibility of such modifications. bldpharm.com

| Reaction | Reagents | Product Type |

| Hydrolysis | NaOH (aq) or HCl (aq) | Phenol |

| Re-esterification | R-COCl, Pyridine | Phenyl ester |

| Etherification | R-X, Base | Phenyl ether |

The aromatic ring of this compound is substituted with an ortho-chloro group, an ortho-ethoxy group (relative to the acetate), and a para-formyl group (relative to the acetate). These substituents direct further electrophilic aromatic substitution. wikipedia.orgmsu.edu The activating, ortho,para-directing ethoxy group and the deactivating, meta-directing formyl and chloro groups present a complex regiochemical challenge.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or sulfonation would likely lead to substitution at the position ortho to the activating ethoxy group and meta to the deactivating formyl group. wikipedia.org However, the steric hindrance from the adjacent chloro and ethoxy groups might influence the regioselectivity. msu.edu

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing formyl group and the chloro substituent makes the aromatic ring susceptible to nucleophilic aromatic substitution, although harsh conditions might be required. youtube.comyoutube.com This could allow for the introduction of nucleophiles such as amines or alkoxides, displacing the chloro group. The presence of strong electron-withdrawing groups ortho or para to the leaving group generally facilitates this reaction. youtube.com

Exploration of Structure-Property Relationships through Systematic Modifications

The introduction of different substituents at the formyl, acetate, or aromatic positions can significantly alter the electronic and steric environment of the molecule, thereby impacting its reactivity and physical properties.

Electronic Effects:

Formyl Group Derivatives: Converting the formyl group to an oxime or a hydrazone replaces the strongly electron-withdrawing aldehyde with a less withdrawing imine-based group. This will influence the electronic properties of the aromatic ring.

Aromatic Ring Substituents: The introduction of electron-donating groups (EDGs) on the aromatic ring would increase the electron density of the ring, potentially affecting the reactivity of the formyl group. Conversely, the addition of further electron-withdrawing groups (EWGs) would decrease the electron density. nih.gov For instance, in related benzaldehyde (B42025) systems, EWGs have been shown to increase the electrophilicity of the carbonyl carbon. d-nb.info

Steric Effects:

The size of the group introduced at the formyl or acetate position can influence the molecule's conformation and its ability to interact with other molecules. For example, bulky hydrazone derivatives may exhibit different crystal packing or solubility compared to the parent aldehyde.

The following table summarizes the expected impact of different substituents on the properties of benzaldehyde derivatives, which can be extrapolated to the target compound.

| Substituent Position | Substituent Type (Example) | Expected Impact on Reactivity |

| Aromatic Ring (para to formyl) | Electron-Donating (-OCH₃) | Decreased electrophilicity of formyl group |

| Aromatic Ring (para to formyl) | Electron-Withdrawing (-NO₂) | Increased electrophilicity of formyl group d-nb.info |

| Formyl Group | Oxime formation | Reduced electrophilicity at the formyl carbon |

| Acetate Moiety | Hydrolysis to Phenol | Increased reactivity towards electrophiles |

By understanding the structure-property relationships, it is possible to design derivatives of this compound with tailored characteristics.

Modulated Reactivity:

To enhance the reactivity of the formyl group towards nucleophiles, one could introduce a strong electron-withdrawing group onto the aromatic ring.

To create a more stable derivative, the formyl group could be converted to a less reactive functional group, such as a nitrile, through dehydration of the corresponding oxime. wikipedia.org

Modulated Spectroscopic Signatures:

The spectroscopic properties (e.g., UV-Vis absorption, fluorescence) of the molecule can be tuned by extending the conjugation of the aromatic system. For example, forming a cinnamaldehyde-type derivative by aldol (B89426) condensation of the formyl group would lead to a bathochromic (red) shift in the UV-Vis spectrum.

The introduction of certain functional groups can also introduce new spectroscopic handles. For example, a nitro group would have a distinct IR absorption, while a fluorescent hydrazone could be used for imaging applications. Studies on substituted salicylaldehyde (B1680747) hydrazones have shown that the nature of the substituents significantly influences their photophysical properties. acs.org

The design of novel derivatives with specific functionalities is a key aspect of medicinal chemistry and materials science. nih.gov For instance, benzyloxybenzaldehyde derivatives have been designed as selective enzyme inhibitors. mdpi.com

Development of Libraries of Analogs for High-Throughput Screening Methodologies

The strategic design of compound libraries for high-throughput screening (HTS) is pivotal for identifying novel bioactive molecules. The structural features of this compound make it an ideal starting point for creating focused libraries of analogs. The primary sites for chemical modification on this scaffold are the formyl and acetate groups, which can be readily transformed into a wide array of functional groups.

The aldehyde functionality is particularly amenable to a variety of chemical transformations, enabling the introduction of significant molecular diversity. Key reactions include:

Reductive Amination: The formyl group can be converted into a diverse set of secondary and tertiary amines by reaction with a wide range of primary and secondary amines in the presence of a reducing agent. This reaction is highly robust and suitable for combinatorial library synthesis.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various substituted alkenes, introducing carbon-carbon double bonds with controlled stereochemistry.

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene (B1212753) compounds, such as malonates and cyanoacetates, to generate a variety of Michael acceptors and other functionalized structures.

Oxidation and Reduction: The formyl group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. These new functional groups can then serve as handles for further derivatization, such as esterification, amidation, or etherification.

The acetate group can be hydrolyzed to reveal a phenolic hydroxyl group. This phenol can then be subjected to various reactions, including O-alkylation, O-acylation, and conversion to a triflate for subsequent cross-coupling reactions.

A hypothetical library design based on the this compound scaffold is presented below, showcasing the potential for generating a large number of diverse analogs.

Table 1: Hypothetical Library of Analogs from this compound for High-Throughput Screening

| Scaffold Modification | Reactant/Reagent | Resulting Functional Group | Potential for Diversity |

| Formyl Group Derivatization | |||

| Reductive Amination | Primary/Secondary Amines | Substituted Amines | High (thousands of amines available) |

| Wittig Reaction | Phosphonium (B103445) Ylides | Alkenes | High (various ylides can be synthesized) |

| Knoevenagel Condensation | Active Methylene Compounds | Substituted Alkenes | Moderate (depends on available methylene compounds) |

| Oxidation | Oxidizing Agents (e.g., KMnO₄) | Carboxylic Acid | Low (single transformation) |

| Reduction | Reducing Agents (e.g., NaBH₄) | Primary Alcohol | Low (single transformation) |

| Acetate Group Derivatization | |||

| Hydrolysis | Base (e.g., NaOH) | Phenol | Low (single transformation) |

| O-Alkylation (post-hydrolysis) | Alkyl Halides | Ethers | High (numerous alkyl halides available) |

| O-Acylation (post-hydrolysis) | Acyl Chlorides/Anhydrides | Esters | High (numerous acylating agents available) |

The combination of these derivatization strategies allows for the rapid generation of a large and diverse library of compounds. For instance, by combining 100 different amines for reductive amination with the hydrolysis and subsequent O-alkylation using 100 different alkyl halides, a library of 10,000 distinct compounds can be synthesized. This combinatorial approach is highly efficient for populating chemical space and increasing the probability of identifying hits in a high-throughput screening campaign. The resulting libraries can be screened against a wide range of biological targets to identify novel drug candidates or probes for chemical biology research. The structure-activity relationship (SAR) data obtained from these screens can then be used to guide the synthesis of more potent and selective analogs.

Advanced Analytical Methodologies for the Study of 2 Chloro 6 Ethoxy 4 Formylphenyl Acetate

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the qualitative and quantitative analysis of "2-Chloro-6-ethoxy-4-formylphenyl acetate (B1210297)," allowing for the separation of the compound from impurities and starting materials.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the purity assessment of "2-Chloro-6-ethoxy-4-formylphenyl acetate." The choice between GC and HPLC often depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): Given its likely volatility, "this compound" can be effectively analyzed by GC. A capillary column with a suitable stationary phase is used to separate the compound from any non-volatile impurities or byproducts. For aromatic compounds like substituted benzaldehydes, a variety of capillary columns can be employed. nih.govresearchgate.net A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds. nih.gov

Hypothetical GC Conditions for Analysis:

| Parameter | Value |

|---|---|

| Column | Elite-5 (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250 °C |

| Detector Temperature (FID) | 280 °C |

| Carrier Gas | Helium |

| Oven Program | 150 °C (1 min), ramp to 250 °C at 10 °C/min |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds, including those that are not suitable for GC due to low volatility or thermal instability. For "this compound," a reversed-phase HPLC method would be appropriate. epa.govresearchgate.net

Representative HPLC-UV Conditions for Analysis:

| Parameter | Value |

|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The applicability of chiral chromatography depends on whether "this compound" possesses a chiral center. Based on its structure, the molecule itself is not chiral. However, if it were used in a reaction to produce a chiral product, or if a chiral derivative were synthesized, chiral chromatography would be essential for separating the enantiomers. Techniques such as HPLC with a chiral stationary phase (CSP) would be employed to determine the enantiomeric excess (e.e.) of the product. researchgate.net

Quantitative Analysis Methods

Accurate quantification of "this compound" is vital for process control and quality assurance.

Spectrophotometric methods can offer a simple and cost-effective way to quantify "this compound," often after a derivatization reaction to produce a colored species that can be measured by UV-Vis spectrophotometry. For instance, aldehydes can react with reagents like p-dimethylaminobenzaldehyde to form a colored product. nih.govresearchgate.net The absorbance of the resulting solution is proportional to the concentration of the analyte.

Example of a Spectrophotometric Method for a Related Compound:

| Parameter | Description |

|---|---|

| Reagent | p-dimethylaminobenzaldehyde (DPMK) in acidic solution |

| Reaction | Condensation reaction to form a colored product |

| Wavelength of Max. Absorbance (λmax) | To be determined experimentally for the specific derivative |

| Quantification | Based on a calibration curve of absorbance vs. concentration |

Both GC-FID and HPLC-UV are highly reliable for the quantification of "this compound."

GC-FID: The flame ionization detector provides a response that is proportional to the mass of carbon atoms entering the flame, making it an excellent tool for quantification. nih.govresearchgate.net An internal standard method is often used to improve accuracy and precision.

HPLC-UV: The presence of a chromophore (the substituted benzene (B151609) ring) in "this compound" allows for sensitive detection by a UV detector. nih.gov Quantification is achieved by integrating the peak area and comparing it to a calibration curve prepared with standards of known concentration.

Typical Validation Parameters for a Quantitative Chromatographic Method:

| Parameter | Description |

|---|---|

| Linearity | The range over which the detector response is proportional to the concentration. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

In-situ Reaction Monitoring Techniques

In-situ reaction monitoring allows for the real-time tracking of the formation of "this compound" or its subsequent reactions without the need for sampling and offline analysis. fau.eunih.gov Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be used with specialized probes or flow cells to monitor the concentration of reactants, intermediates, and products as the reaction progresses. researchgate.net This provides valuable kinetic and mechanistic information. For example, the disappearance of a reactant's characteristic vibrational band in the IR spectrum and the appearance of a product's band can be tracked over time.

Real-time Spectroscopic Monitoring (e.g., IR, NMR)

Real-time spectroscopic monitoring allows for the dynamic observation of a chemical reaction as it happens, providing a continuous stream of data on reactant consumption, intermediate formation, and product generation without invasive sampling. youtube.comyale.edu This approach is invaluable for understanding reaction kinetics and mechanisms for the synthesis of this compound.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. jasco-global.com During the synthesis of this compound, likely through the acetylation of a phenolic precursor like 3-chloro-4-ethoxy-5-hydroxybenzaldehyde, FTIR can track key functional group changes. rsc.org The progress of the acetylation can be quantitatively monitored by observing the decrease in the broad hydroxyl (-OH) stretching band of the reactant and the simultaneous increase in the characteristic carbonyl (C=O) stretching band of the acetate ester product. nih.govresearchgate.net This allows for precise determination of the reaction endpoint, preventing over- or under-reaction and the formation of impurities.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers even more detailed structural information during the reaction. wiley.com While technically more complex to implement, it provides unambiguous data on the transformation of aromatic compounds. researchgate.netnih.gov For the synthesis of this compound, one could monitor the specific chemical shifts of the aromatic and aldehydic protons. researchgate.net As the reaction proceeds, the electronic environment of these protons changes, causing their corresponding signals in the NMR spectrum to shift, providing a clear and quantifiable measure of conversion to the final product. rsc.org

The data gathered from these real-time techniques are critical for creating kinetic profiles and understanding the impact of variables like temperature and catalyst concentration on the reaction outcome.

Table 1: Real-time Spectroscopic Monitoring Applications

| Technique | Monitored Molecular Signature | Application in this compound Synthesis |

|---|---|---|

| In-situ FTIR Spectroscopy | Vibrational bands of functional groups | Tracking the disappearance of the phenolic O-H band and the appearance of the ester C=O band to determine reaction kinetics and endpoint. rsc.orgresearchgate.net |

| In-situ NMR Spectroscopy | Chemical shifts of specific protons | Observing shifts in aromatic and aldehydic proton signals to provide quantitative data on reactant conversion and product formation. nih.govresearchgate.net |

Flow Chemistry and Microreactor Applications for Process Optimization

Flow chemistry, which involves performing reactions in continuously flowing streams, represents a paradigm shift from traditional batch manufacturing. newji.ai When conducted in microreactors—devices with sub-millimeter channels—this approach offers superior control over reaction conditions for the synthesis of fine chemicals like this compound. researchgate.netkrishisanskriti.org

The primary advantage of microreactors is their exceptionally high surface-area-to-volume ratio, which allows for highly efficient heat and mass transfer. newji.aiksduplexx.com This is crucial for controlling exothermic reactions, preventing the formation of hot spots that can lead to byproduct formation and degradation of the desired product. Furthermore, the precise control over residence time—the duration reactants spend in the heated zone of the reactor—allows for fine-tuning the reaction to maximize yield and purity. numberanalytics.com

For the synthesis of this compound, a flow process could involve pumping a solution of the precursor (3-chloro-4-ethoxy-5-hydroxybenzaldehyde) and the acetylating agent through a heated microreactor. The system's parameters can be systematically varied to find the optimal conditions. numberanalytics.com This continuous setup is not only safer due to the small volumes being handled at any given moment but is also easily scalable by "numbering up"—running multiple microreactors in parallel. newji.aiksduplexx.com